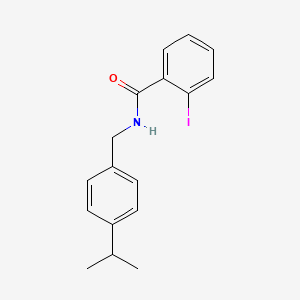

2-Iodo-N-(4-isopropyl-benzyl)-benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18INO |

|---|---|

Molecular Weight |

379.23 g/mol |

IUPAC Name |

2-iodo-N-[(4-propan-2-ylphenyl)methyl]benzamide |

InChI |

InChI=1S/C17H18INO/c1-12(2)14-9-7-13(8-10-14)11-19-17(20)15-5-3-4-6-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) |

InChI Key |

UUINCMBZNIWYKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of the Chemical Compound

Spectroscopic Approaches for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for verifying the molecular structure of 2-Iodo-N-(4-isopropyl-benzyl)-benzamide and elucidating the connectivity of its atoms. While specific data for this exact compound is not publicly available, analysis of closely related structures provides a clear indication of the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural confirmation. In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on both the iodobenzamide and the isopropylbenzyl rings. The methylene (B1212753) (-CH₂) protons of the benzyl (B1604629) group and the methine (-CH) and methyl (-CH₃) protons of the isopropyl group would also present characteristic signals. The amide proton (N-H) typically appears as a broad singlet or a triplet, depending on coupling with the adjacent methylene protons. For related N-benzylbenzamide derivatives, the chemical shifts of the methylene protons are crucial for conformational analysis in solution. scielo.br

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. For benzamide (B126) derivatives, characteristic absorption bands confirm the presence of the amide linkage. A strong absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1630–1680 cm⁻¹. The N-H stretching vibration usually appears as a distinct band between 3200 and 3400 cm⁻¹. For instance, in (E)-N-(2-(2-Benzylidenehydrazinecarbonyl)phenyl)benzamide, the C=O and N-H stretches appear at 1643 cm⁻¹ and 3212 cm⁻¹, respectively. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and elemental composition of the compound. For this compound (C₁₇H₁₈INO), the exact mass can be calculated and compared with the experimentally determined value, typically with an error of less than 5 ppm. This technique confirms the molecular formula unequivocally. For example, the related compound 2-Iodo-N-isopropyl-5-methoxybenzamide (C₁₁H₁₄INO₂) has a calculated mass of 319.0070, which was confirmed experimentally. beilstein-journals.org

| Technique | Functional Group / Proton | Expected Characteristic Signal |

|---|---|---|

| ¹H NMR | Amide (N-H) | ~8.5-9.0 ppm (broad singlet or triplet) |

| ¹H NMR | Aromatic (Ar-H) | ~7.0-8.0 ppm (multiplets) |

| ¹H NMR | Benzyl (Ar-CH₂) | ~4.5 ppm (doublet) |

| ¹H NMR | Isopropyl (-CH) | ~2.9 ppm (septet) |

| ¹H NMR | Isopropyl (-CH₃) | ~1.2 ppm (doublet) |

| ¹³C NMR | Amide (C=O) | ~165-170 ppm |

| IR Spectroscopy | Amide (N-H stretch) | ~3300 cm⁻¹ |

| IR Spectroscopy | Amide (C=O stretch) | ~1650 cm⁻¹ |

| HRMS | Molecular Ion [M+H]⁺ | Calculated m/z corresponding to C₁₇H₁₉INO⁺ |

Computational Elucidation of Molecular Geometry and Electronic Characteristics

Computational chemistry, particularly methods based on quantum mechanics, offers profound insights into the molecule's three-dimensional structure, stability, and electronic properties that are often difficult to probe experimentally.

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. DFT calculations can map the spatial distribution of these orbitals. In benzamide derivatives, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO is often distributed across the carbonyl group and the attached ring. nih.gov Analysis of the charge distribution using methods like Natural Population Analysis (NPA) can identify the electrostatic potential across the molecule, highlighting electron-rich (negative) and electron-poor (positive) regions, which are crucial for understanding intermolecular interactions. nih.gov

Due to several rotatable single bonds—specifically the C(aryl)-C(O), C(O)-N, N-CH₂, and CH₂-C(aryl) bonds—this compound can exist in multiple conformations. Computational methods can be used to explore this conformational landscape by systematically rotating these bonds and calculating the energy of each resulting structure. This analysis generates a potential energy surface (PES) that reveals the low-energy, stable conformers and the energy barriers for converting between them. researchgate.net For N-benzylformamide, a simpler analogue, the formamide (B127407) group is twisted out of the benzyl group plane, and the molecule exhibits a trans conformation of the -NHCHO group and an anti conformation around the (Ph)C-NH(CHO) bond. nih.gov Similar computational explorations for the target molecule would identify its preferred shapes and the flexibility of its structure. acs.org

Crystal Structure Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the arrangement of molecules in the solid state, revealing the precise molecular conformation and the network of intermolecular interactions that stabilize the crystal lattice.

While the specific crystal structure of this compound has not been reported, the analysis of related benzamide solids provides a robust model for its expected packing behavior. The secondary amide group (-C(O)NH-) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This functionality consistently leads to the formation of strong N-H···O hydrogen bonds in the crystal structures of benzamides.

These hydrogen bonds typically organize molecules into predictable supramolecular patterns, or "synthons." Common patterns observed in related structures include:

Chains: Molecules are linked head-to-tail into infinite one-dimensional chains. This is observed in the crystal structure of N-benzylformamide, where each molecule links into a separate N-H···O hydrogen-bonded chain. nih.gov

Dimers: Two molecules form a cyclic arrangement through a pair of N-H···O hydrogen bonds.

| Interaction Type | Description | Typical Supramolecular Pattern | Example Compound |

|---|---|---|---|

| N-H···O Hydrogen Bond | Interaction between the amide N-H donor and the carbonyl C=O acceptor. | Chains, Dimers | N-Benzylformamide nih.gov |

| C-I···O Halogen Bond | Interaction between the iodine atom and an oxygen atom of a neighboring molecule. | Chains, Dimers | Cyclo-propane carboxylic acid (2-iodo-phenyl)-methyl-amide mdpi.com |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. | Stacked columns | Various benzamide derivatives |

| C-H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring. | Variable | 2-Iodo-N-(4-bromophenyl)benzamide ias.ac.in |

Non-Covalent Interactions: Aromatic Stacking and Halogen Bonding

Non-covalent interactions are the primary driving forces behind the supramolecular assembly of this compound in the solid state. The key interactions anticipated for this molecule are halogen bonding and various forms of aromatic stacking, including π-π and C-H···π interactions.

Halogen Bonding: The iodine atom at the ortho-position of the benzamide ring is a prominent halogen bond donor. This phenomenon arises from an anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (a σ-hole) along the extension of the C-I covalent bond. nih.gov This electrophilic region can interact favorably with a nucleophilic or electron-rich area in an adjacent molecule, such as a π-system of an aromatic ring.

In closely related structures, such as 2-iodo-N-phenylbenzamide, C–I···π(ring) interactions are a recurring and critical feature of the crystal packing. researchgate.netnih.gov These interactions typically involve the iodine atom of one molecule approaching the center of an aromatic ring of a neighboring molecule. It is highly probable that this compound forms similar C–I···π halogen bonds, which would link molecules into extended chains or sheets. nih.gov The presence of two potential π-acceptor rings (the iodobenzamide ring and the isopropylbenzyl ring) offers multiple possibilities for these interactions.

Aromatic Stacking: The planar phenyl rings within the molecular structure are predisposed to engage in π-π stacking interactions. These interactions, driven by a combination of electrostatic and van der Waals forces, are fundamental to the packing of aromatic compounds. In related benzamide structures, both offset and edge-to-face stacking configurations are observed. rsc.org The flexible CH₂ linker of the benzyl group in this compound allows the two aromatic rings to adopt conformations that can optimize these stacking arrangements.

| Interaction Type | Donor | Acceptor | Typical Geometry in Analogs nih.gov |

| Halogen Bond | C-I | π-system of aromatic ring | I···Cg distance: ~3.5 - 4.0 Å; C-I···Cg angle: ~160-170° |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Centroid-centroid distance: ~3.5 - 4.5 Å |

| C-H···π | C-H | π-system of aromatic ring | H···Cg distance: ~2.6 - 3.0 Å; C-H···Cg angle: >120° |

Note: Data is representative of interactions found in analogous 2-iodobenzamide (B1293540) structures. Cg refers to the centroid of the aromatic ring.

Influence of Substituents on Crystal Packing Motifs

The specific substituents on the benzamide framework—namely the amide group, the ortho-iodine, and the para-isopropyl group—exert a profound influence on the resulting crystal packing motifs.

The central amide (-CONH-) bridge is a powerful structure-directing group. The N-H group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. In the vast majority of related benzamide crystal structures, intermolecular N–H···O=C hydrogen bonds are the most robust and predictable interaction, often forming chains or dimeric motifs that serve as the primary backbone of the supramolecular assembly. researchgate.netnih.gov

The ortho-iodo substituent does more than just participate in halogen bonding. Its steric bulk influences the conformation of the molecule, particularly the dihedral angle between the iodophenyl ring and the amide plane. In 2-iodo-N-phenylbenzamide, this angle is approximately 52°. nih.gov This steric constraint affects how the rest of the molecule, including the N-benzyl group, can orient itself to engage in other intermolecular interactions.

The para-isopropyl group on the N-benzyl ring also plays a crucial role. As a bulky, hydrophobic group, it will likely occupy significant volume within the crystal lattice. Its influence is twofold:

Steric Hindrance: The size of the isopropyl group may preclude certain close-packing arrangements that might otherwise be favored by π-π stacking or hydrogen bonding, forcing the adoption of alternative, less compact motifs. researchgate.net

The combination of a strong, directional hydrogen-bonding unit (amide), a specific halogen-bonding site (iodine), and a bulky, sterically influential group (isopropyl) suggests that the crystal packing of this compound is the result of a delicate balance between these competing and cooperating forces.

| Substituent | Primary Role in Crystal Packing | Potential Interactions |

| Amide (-CONH-) | Primary structural motif formation | N-H···O=C Hydrogen Bonds |

| Ortho-Iodo (-I) | Directional intermolecular connection | C-I···π Halogen Bonds |

| Para-Isopropyl (-CH(CH₃)₂) | Steric influence and space-filling | Van der Waals forces, C-H···π/O |

Mechanistic Investigations and Catalytic Roles of the Chemical Compound and Analogues

Understanding Reaction Mechanisms in Benzamide (B126) Formation and Functionalization

The benzamide moiety is a cornerstone in organic synthesis, frequently employed as a directing group to achieve site-selective functionalization of otherwise inert C-H bonds. The specific substitution pattern of "2-Iodo-N-(4-isopropyl-benzyl)-benzamide," featuring an ortho-iodo group and a substantial N-benzyl substituent, influences its electronic and steric properties, which in turn govern its reactivity in various catalytic cycles.

Transition metal-catalyzed C-H activation is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds with high atom economy. In benzamide frameworks, the amide functional group is a highly effective directing group, guiding the metal catalyst to the ortho C-H bond of the benzene (B151609) ring. This directed metalation is a critical step that precedes the functionalization reaction.

Several mechanistic pathways for C-H activation have been proposed, with the Concerted Metalation-Deprotonation (CMD) mechanism being widely accepted for many transition metals, including palladium and nickel. In this pathway, the amide's carbonyl oxygen first coordinates to the metal center. This initial coordination brings the catalyst into close proximity to the ortho C-H bond, facilitating the cleavage of the C-H bond in a single, concerted step involving a base. The base, which can be a component of the reaction medium (e.g., acetate, carbonate), assists in removing the proton.

The general steps for the CMD pathway are:

Coordination: The Lewis basic amide oxygen coordinates to the electrophilic metal center.

Functionalization: The resulting metallacycle, a key intermediate, then reacts with a coupling partner.

Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to continue the cycle.

The effectiveness of the benzamide as a directing group is pivotal for both promoting the C-H activation and ensuring high regioselectivity.

The presence of the iodo group at the ortho-position makes "this compound" a versatile substrate for a variety of metal-catalyzed transformations, which can proceed via mechanisms distinct from C-H activation.

Ni-catalyzed C-H activation: Nickel catalysis has emerged as a cost-effective alternative to precious metal catalysis. In the context of benzamides, Ni(II) catalysts can facilitate C-H functionalization. A plausible catalytic cycle often begins with the coordination of the benzamide substrate to the Ni(II) catalyst. mdpi.com This is followed by a ligand exchange and subsequent C-H bond cleavage to generate a cyclometalated nickel intermediate. mdpi.com This intermediate can then engage with various coupling partners, such as alkynes or aziridines, leading to annulation or alkylation products. mdpi.com The cycle is typically closed by reductive elimination, which forms the final product and regenerates the active Ni(0) or Ni(II) species. mdpi.com

Pd-catalyzed cross-coupling: The carbon-iodine bond in 2-iodobenzamides is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The generally accepted mechanism for these transformations involves a Pd(0)/Pd(II) catalytic cycle. nih.govnobelprize.orglibretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of the coordinatively unsaturated Pd(0) catalyst into the C-I bond of the 2-iodobenzamide (B1293540). This is typically the rate-determining step and results in a square planar Pd(II) intermediate. nobelprize.orgyoutube.com

Transmetalation (for Suzuki, etc.): In reactions like the Suzuki coupling, a nucleophilic organoboron reagent transfers its organic group to the palladium center, displacing the iodide. This step requires activation by a base. nobelprize.org

Reductive Elimination: The two organic groups on the palladium intermediate couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govyoutube.com

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the Carbon-Iodine bond of the benzamide. | 0 → +2 |

| Transmetalation | An organic group is transferred from another metal (e.g., Boron) to the Pd(II) center. | No Change |

| Reductive Elimination | The two organic fragments on the Pd(II) center couple and are released as the product. | +2 → 0 |

Cu-catalyzed reactions: Copper catalysts are effective for various transformations involving aryl iodides. For instance, 2-iodobenzamides can react with enaminones in a copper-catalyzed domino reaction to synthesize quinazolinones. rsc.orgelsevierpure.com This process is believed to proceed through an initial copper-catalyzed Ullmann-type coupling, followed by a Michael addition and a retro-Mannich reaction to construct the heterocyclic product. rsc.org The amide group can also act as a coordinating ligand in copper-catalyzed hydroxylations, directing the functionalization to the ortho position. researchgate.net

Applications in Hypervalent Iodine Chemistry

Iodoarenes, such as 2-iodobenzamide derivatives, can be oxidized to form hypervalent iodine compounds. These oxidized species are powerful and environmentally benign oxidizing agents that can act stoichiometrically or catalytically in a wide range of transformations.

2-Iodobenzamide and its analogues have proven to be effective precatalysts for the oxidation of alcohols. researchgate.net In the presence of a terminal oxidant, such as Oxone® (potassium peroxymonosulfate), the iodine(I) center of the benzamide is oxidized in situ to a catalytically active hypervalent iodine(V) species, specifically a 2-iodoxybenzamide derivative. nih.govacsgcipr.org

The proposed catalytic cycle for alcohol oxidation is as follows:

Catalyst Activation: The 2-iodobenzamide (an iodine(I) species) is oxidized by the co-oxidant (e.g., Oxone®) to the corresponding iodine(III) and then rapidly to the iodine(V) species (2-iodoxybenzamide). nih.gov

Oxidation: The generated iodine(V) compound oxidizes the alcohol to the corresponding carbonyl compound (an aldehyde or ketone). nih.govacsgcipr.org

Catalyst Reduction: During the oxidation step, the iodine(V) species is reduced back to an iodine(I) species (the original 2-iodobenzamide).

Re-oxidation: The reduced catalyst is then re-oxidized by the terminal oxidant, re-entering the catalytic cycle. acsgcipr.org

Research has shown that the ortho-relationship of the iodine atom to the amide group is crucial for reactivity. nii.ac.jp Furthermore, electron-donating substituents on the benzamide ring, such as a 5-methoxy group, can enhance the catalytic activity, likely by facilitating the oxidation of the iodine center. nih.govnii.ac.jp These catalysts are particularly attractive as they can function at room temperature and offer an environmentally benign alternative to heavy metal-based oxidants. researchgate.net

Hypervalent iodine reagents can also facilitate C-H amination reactions. In a relevant example, an iodine(III) species, generated in situ from a catalytic amount of an iodoarene precatalyst and a stoichiometric oxidant like m-chloroperoxybenzoic acid (mCPBA), can catalyze the intramolecular C-H amination of ortho-substituted N-methoxy benzamides to form γ-lactams. cardiff.ac.uk

The mechanism is thought to involve the following key steps:

The iodoarene precatalyst is oxidized by mCPBA to an active iodine(III) species.

This iodine(III) species reacts with the N-methoxy amide substrate.

The resulting intermediate facilitates the intramolecular amination of a C(sp³)–H bond, leading to the formation of the cyclized γ-lactam product.

This transformation highlights the ability of hypervalent iodine chemistry to achieve challenging C-H functionalizations under metal-free conditions.

Role as a Ligand or Organocatalyst Precursor in Novel Transformations

Beyond its role as a substrate or precatalyst in oxidation, the "this compound" structure can serve as a ligand or a precursor to other catalytic species. The amide group itself is a well-established coordinating moiety that can direct transition metals in C-H activation reactions, as discussed previously. mdpi.com

Furthermore, 2-iodobenzamide derivatives can be chemically modified to create novel organocatalysts. For example, an efficient copper-catalyzed method has been developed to insert a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. researchgate.net The resulting 2-benzamide tellurenyl iodide compounds possess a Lewis acidic tellurium center and a Lewis basic nitrogen atom from the amide or a directing group. This bifunctional nature allows them to act as effective catalysts for CO₂ mitigation, activating epoxides for the synthesis of cyclic carbonates and anilines for the formation of ureas. researchgate.net In this context, the original 2-iodobenzamide serves as a critical precursor to the final organotellurium catalyst.

Structure Activity Relationships Sar and Rational Design Principles of 2 Iodo N 4 Isopropyl Benzyl Benzamide Derivatives

Systematic Elucidation of Structure-Function Correlations

Impact of the 2-Iodo Substituent on Molecular Interactions and Properties

The iodine atom at the 2-position of the benzamide (B126) ring is not merely a bulky substituent; it is a key player in directing molecular interactions through a phenomenon known as halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in a protein's binding pocket. nih.govmdpi.com

Molecular dynamics simulations on halogenated inhibitors targeting enzymes like cathepsin L have shown that the strength of this interaction is significant and follows the trend I > Br > Cl. nih.gov The geometry of a productive halogen bond is specific, with a C-X···O (where X is the halogen) angle of approximately 170° and the interaction distance being close to or less than the sum of the van der Waals radii. nih.govresearchgate.net For derivatives of 2-Iodo-N-(4-isopropyl-benzyl)-benzamide, this 2-iodo group can act as a potent halogen bond donor, anchoring the ligand in a specific orientation within the receptor binding site and contributing significantly to binding affinity.

Furthermore, the electronic nature of the benzamide ring can modulate the strength of the halogen bond. The introduction of electron-withdrawing groups on the phenyl ring can enhance the σ-hole on the iodine atom, thereby strengthening the halogen bond. nih.gov This provides a clear strategy for rational design, where tuning the electronics of the scaffold can directly impact the key anchoring interaction provided by the 2-iodo substituent.

| Halogen Atom | Interaction Partner (in Protein) | Average Distance (Å) | Average C-X···O Angle (°) | Reference |

|---|---|---|---|---|

| Iodine | Glycine Carbonyl Oxygen | ~3.4 | ~170 | nih.gov |

| Bromine | Glycine Carbonyl Oxygen | ~3.5 | ~168 | nih.gov |

| Chlorine | Valine Carbonyl Oxygen | ~3.8 | ~164 | semanticscholar.org |

Contribution of the 4-Isopropyl-benzyl Moiety to Recognition and Selectivity

The N-(4-isopropyl-benzyl) group is a large, lipophilic moiety that primarily contributes to binding through hydrophobic and van der Waals interactions. nih.govresearchgate.net The hydrophobic effect is a major driving force in protein-ligand binding, where the burial of nonpolar surfaces away from water is energetically favorable. lu.se The isopropyl group, in particular, provides significant bulk and hydrophobicity, which can be critical for fitting into and occupying specific hydrophobic pockets within a receptor.

Studies on various N-benzyl derivatives show that modifications to this part of the molecule can drastically affect biological activity and selectivity. acs.orgnih.gov The size, shape, and electronic properties of the benzyl (B1604629) ring and its substituents determine how well it complements the topology of the receptor's binding site. For this compound, this moiety is expected to engage with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. The specific positioning of the isopropyl group at the 4-position directs its interaction into a particular sub-pocket, which can be a key determinant of binding selectivity against other related targets. A strong correlation has been demonstrated between a drug's hydrophobicity and its binding strength to proteins. mdpi.com

Modulations of the Benzamide Scaffold and Their Stereoelectronic Effects

The central benzamide scaffold serves as the structural framework connecting the key interacting moieties. Modifications to this scaffold can have profound stereoelectronic effects on the molecule's properties. nih.gov One common strategy in medicinal chemistry is bioisosteric replacement, where the amide group is replaced with other functional groups to improve properties like metabolic stability, potency, or patentability. researchgate.netnih.gov

These modifications influence the molecule's conformation, particularly the torsion angle between the two aromatic rings. While significant changes to the ground-state torsion angle might be expected to disrupt activity, studies on benzamides have shown that the transmission of electronic substituent effects can occur effectively even with non-planar conformations, suggesting that the molecule can adopt a bioactive conformation upon binding.

| Original Group | Bioisostere | Potential Effects on Properties | Reference |

|---|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters H-bonding, may increase lipophilicity, retains geometry | nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Changes geometry and acidity, can introduce new interaction vectors | researchgate.net |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Metabolically stable, mimics H-bond acceptor properties | drughunter.com |

| Amide (-CONH-) | 1,2,4-Triazole | Metabolically stable, mimics H-bond donor/acceptor properties | drughunter.com |

Computational Approaches in Molecular Design and Ligand-Target Interaction Studies

Computational chemistry provides powerful tools for the rational design of this compound derivatives. Techniques such as molecular docking, molecular dynamics, and pharmacophore modeling allow for the prediction and analysis of ligand-target interactions at an atomic level, guiding the synthesis of more effective compounds.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com The process involves placing the 3D structure of the ligand into the active site of the target protein and evaluating the potential binding modes by calculating a docking score, which estimates the binding affinity. researchgate.net For derivatives of this compound, docking studies can predict how the 2-iodo group forms a halogen bond, how the 4-isopropyl-benzyl moiety fits into hydrophobic pockets, and how the amide group engages in hydrogen bonds.

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comnih.gov An MD simulation tracks the movements of atoms in the complex, providing insights into its stability and the persistence of key interactions. semanticscholar.org For halogenated ligands, specialized MD protocols can accurately model the directional nature of halogen bonds, confirming their stability during the simulation. nih.govresearchgate.net The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period.

| Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Docking Score (kcal/mol) | Estimated binding free energy from docking. | Scores ranging from -60 to -115 for benzamide derivatives binding to Topoisomerase IIα. | researchgate.net |

| Key Interacting Residues | Amino acids forming crucial bonds (H-bonds, halogen bonds, hydrophobic contacts). | Hydrogen bonds with Val207, Asn263; Hydrophobic interactions with Leu209. | bohrium.comnih.gov |

| RMSD (Å) | Root-Mean-Square Deviation; measures the stability of the ligand's position during MD simulation. | Stable complexes show RMSD deviations in the range of 1.3–3.6 Å over 100 ns. | mdpi.com |

| Interaction Occupancy (%) | Percentage of simulation time a specific interaction (e.g., halogen bond) is maintained. | Halogen bond with V5x40 maintained for 71% of the simulation time. | semanticscholar.org |

Pharmacophore Modeling for Activity Profiling

Pharmacophore modeling is a ligand-based design approach that identifies the essential 3D arrangement of chemical features necessary for biological activity. A pharmacophore model is generated by aligning a set of active molecules and abstracting their common features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. bohrium.comnih.gov

For a series of N-benzyl benzamide derivatives, a typical pharmacophore model would likely include:

An aromatic ring feature for the 2-iodobenzamide (B1293540) portion.

A second aromatic ring feature for the N-benzyl portion.

A hydrophobic feature corresponding to the isopropyl group.

A hydrogen bond donor (the N-H of the amide).

A hydrogen bond acceptor (the C=O of the amide).

Once developed, this model serves as a 3D query to screen virtual libraries for new compounds that possess the required features in the correct spatial arrangement. It can also be used to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which correlate the alignment of molecules to the pharmacophore with their biological potencies, providing predictive power for newly designed analogs. bohrium.comrjptonline.org

Strategic Development of Analogues for Targeted Research Applications (e.g., as molecular probes)

The rational design of analogues of this compound for use as molecular probes in targeted research applications, such as in vivo imaging with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), involves a systematic approach to modify the parent compound to endow it with specific properties required for imaging while retaining its affinity and selectivity for a biological target. The core strategy revolves around the introduction of a radionuclide into the molecular structure without detrimentally affecting its biological activity.

A primary consideration in the development of such molecular probes is the choice of radionuclide. For SPECT imaging, isotopes of iodine such as Iodine-123 or Iodine-125 are often utilized. Given that the parent compound, this compound, already contains a stable iodine atom, a straightforward approach would be the synthesis of analogues where this is replaced with a radioactive isotope of iodine. This strategy has been successfully employed in the development of other radioiodinated benzamide-based molecular probes. For instance, radioiodinated N-2-(4-piperidyl)ethyl benzamides have been synthesized and evaluated as potential imaging agents. nih.gov

For PET imaging, positron-emitting radionuclides such as Fluorine-18 or Carbon-11 are commonly incorporated. The development of a PET probe based on the this compound scaffold would necessitate more significant structural modifications. One potential strategy involves the replacement of the iodine atom or another suitable position on the aromatic rings with a fluorine atom for subsequent labeling with Fluorine-18. This approach has been demonstrated in the development of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a potential PET ligand for sigma receptors. nih.gov The synthesis of such an analogue would involve preparing a suitable precursor, for example, a nitro-substituted analogue, for nucleophilic substitution with [18F]fluoride. nih.gov

The position of the radiolabel is a critical factor in the design of a molecular probe. The introduction of a radionuclide should ideally not interfere with the key binding interactions of the molecule with its target. Structure-activity relationship (SAR) studies of related benzamide derivatives can provide valuable insights into which positions on the molecule are amenable to modification. For instance, studies on bis-benzamides have shown that modifications at certain positions can be well-tolerated without loss of biological activity. mdpi.comnih.gov

Beyond the incorporation of a radionuclide, the strategic development of analogues often involves modifications to the core structure to optimize pharmacokinetic properties. These modifications can influence factors such as brain penetration, metabolic stability, and clearance rates, which are all crucial for a successful imaging agent. For example, alterations to the N-benzyl portion or the isopropyl group could be explored to fine-tune lipophilicity, which in turn affects how the probe distributes in the body and crosses the blood-brain barrier.

The following table outlines potential strategic modifications to the this compound scaffold for its development as a molecular probe for SPECT and PET imaging, based on established principles in radiopharmaceutical chemistry.

| Imaging Modality | Radionuclide | Potential Modification Strategy | Rationale | Key Considerations |

| SPECT | Iodine-123 | Replacement of the stable iodine atom with 123I. | Minimal structural change, leveraging the existing iodo-benzamide scaffold. | Maintaining affinity and selectivity after isotopic exchange. |

| SPECT | Iodine-125 | Replacement of the stable iodine atom with 125I. | Useful for in vitro autoradiography and preclinical studies due to its longer half-life. | Not suitable for in vivo human imaging due to its long half-life and low energy photons. |

| PET | Fluorine-18 | Replacement of the iodine atom with 18F. | 18F is a widely used PET isotope with favorable decay characteristics. | The change from iodine to fluorine may significantly alter the binding affinity and pharmacokinetics. |

| PET | Fluorine-18 | Introduction of a fluoroethyl or fluoropropyl group at the amide nitrogen. | A common strategy to introduce 18F without directly modifying the core pharmacophore. | The added linker may impact the overall size and flexibility of the molecule, potentially affecting target binding. |

| PET | Carbon-11 | Methylation of the amide nitrogen with [11C]methyl iodide or triflate. | 11C allows for multiple imaging studies in the same day due to its short half-life. | Requires rapid synthesis and purification due to the short half-life of 11C. The biological target must be in a region with low non-specific binding of methylated compounds. |

Once synthesized, these novel analogues would undergo a rigorous evaluation process. This includes in vitro binding assays to determine their affinity and selectivity for the target of interest. Promising candidates would then be advanced to in vivo studies in animal models to assess their biodistribution, pharmacokinetics, and ability to visualize the target non-invasively using the respective imaging modality. For example, the in vivo evaluation of [125I]-labeled benzamides in rats has been used to determine brain uptake and target engagement. nih.gov

Advanced Research Applications in Chemical Biology and Advanced Materials

Development as Molecular Probes and Investigative Tools

Application in Radiochemistry for Imaging Agent Development (conceptually, related iodinated compounds)

While specific studies on the radio-labeled version of 2-Iodo-N-(4-isopropyl-benzyl)-benzamide are not extensively documented, the conceptual framework for its use in radiochemistry is well-established based on related iodinated compounds. The carbon-iodine bond is a versatile anchor for introducing radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, which are crucial in medical imaging and therapy. mdpi.com Benzamide (B126) derivatives, in particular, have shown high affinity for targets like melanin, making them promising agents for imaging melanoma with techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). plos.org

The process would involve replacing the stable ¹²⁷I atom with a radioactive isotope. This radioiodination can be achieved through various methods, often involving an electrophilic substitution on an activated precursor or an isotope exchange reaction on the final compound. mdpi.com The resulting radiotracer could then be used in dynamic molecular imaging to study biological processes in real-time. nih.govnih.gov The choice of iodine isotope is critical and depends on the application, as their half-lives and emission properties vary significantly. nih.govnih.gov For instance, ¹²³I is suitable for SPECT imaging, while the positron-emitting ¹²⁴I is used for PET scans. mdpi.com The development of such probes based on the this compound scaffold could enable non-invasive visualization and characterization of specific biological targets.

Table 1: Key Iodine Radioisotopes and Their Imaging Applications

| Isotope | Half-Life | Primary Emission | Primary Imaging Modality |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | SPECT |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+) | PET |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV) | SPECT (preclinical), Autoradiography |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (364 keV) | SPECT, Theranostics |

Potential in Affinity Labeling and Target Engagement Studies

Affinity labeling is a powerful technique to identify and characterize the binding sites of ligands within biological macromolecules. A probe for this purpose requires a recognition element, which binds non-covalently to the target, and a reactive group that forms a stable, covalent bond with a nearby amino acid residue. The aryl iodide in this compound can serve as a latent reactive group.

While not as reactive as classic photoaffinity labels like aryl azides or benzophenones, the carbon-iodine bond can be activated under specific conditions, such as photolysis or in the presence of certain transition metals, to form a covalent linkage with a target protein. mdpi.comnih.gov This approach, often termed proximity labeling, allows for the capture of transient or weak interactions that are difficult to study otherwise. princeton.edu The covalent tag enables the subsequent isolation and identification of the target protein and the specific site of interaction, providing invaluable insights into drug mechanisms and biological pathways. nih.gov The versatility of the aryl iodide also allows for its conversion into more reactive functionalities, such as diazirines or alkynes for click chemistry, further expanding its utility as a molecular probe for target engagement studies.

Contributions to Catalysis and Green Chemistry Methodologies

A significant area of application for 2-iodobenzamide (B1293540) derivatives is in the field of catalysis, particularly within the framework of green chemistry. These compounds serve as precursors to hypervalent iodine reagents, which are valued as environmentally benign, metal-free oxidants. researchgate.netrsc.org

Research has demonstrated that N-isopropyl-2-iodobenzamides can act as highly efficient organocatalysts for the oxidation of alcohols to their corresponding aldehydes, ketones, or carboxylic acids. nih.govbeilstein-journals.orgresearchgate.net These reactions are typically performed at room temperature using a co-oxidant like Oxone®, which is an inexpensive and safe oxidizing agent. nih.govresearchgate.netnih.gov This catalytic system offers a sustainable alternative to traditional methods that rely on toxic heavy metals like chromium or lead. nih.govbeilstein-journals.org

The catalytic cycle involves the in-situ oxidation of the monovalent iodobenzamide to a hypervalent iodine(III) or iodine(V) species, which is the active oxidant. nih.govbeilstein-journals.org This species then oxidizes the alcohol substrate and is reduced back to its monovalent state, allowing the catalytic cycle to continue. nih.govbeilstein-journals.org The reactivity of the catalyst can be fine-tuned by modifying the substituents on the benzamide ring. nih.govnih.gov For example, studies on related N-isopropyl-2-iodobenzamides have shown that electron-donating groups, such as a methoxy (B1213986) group at the 5-position, enhance the catalytic activity by facilitating the rapid generation of the active pentavalent iodine species. nih.govnih.gov This tunability allows for the optimization of the catalyst for specific substrates and reaction conditions, aligning with the principles of green chemistry by improving efficiency and reducing waste. nsf.govacs.org

Table 2: Effect of Benzene (B151609) Ring Substituents on N-isopropyl-2-iodobenzamide Catalyst Reactivity

| Substituent at 5-position | Relative Reactivity Order |

|---|---|

| NO₂ | < |

| CO₂Me | < |

| OAc | < |

| Cl | < |

| H | < |

| Me | < |

| OMe | (most reactive) |

Data derived from studies on the oxidation of benzhydrol to benzophenone. nih.govnih.gov

Exploration in Supramolecular Assemblies and Material Science Contexts

The structural motifs within this compound make it an excellent candidate for building blocks in supramolecular chemistry and materials science. The molecule contains functional groups capable of participating in a variety of non-covalent interactions that direct self-assembly into ordered structures.

The amide group is a classic motif for forming robust and directional hydrogen bonds (N-H···O). nih.govmdpi.comresearchgate.net In related benzamide structures, these interactions are known to link molecules into chains, dimers, tetramers, and extended sheets. nih.gov Furthermore, the iodine atom can act as a halogen bond donor. nih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom, or a π-system. nih.govnih.gov In the crystal structures of similar 2-iodobenzamides, C–I···π(ring) and I···O interactions have been observed to play a crucial role in stabilizing the crystal packing. nih.gov

The interplay of hydrogen bonding, halogen bonding, and potential π-π stacking interactions between the aromatic rings offers a rich landscape for crystal engineering. By systematically modifying the substituents, it is possible to control the self-assembly process and create materials with specific topologies and properties. For instance, the crystal structure of 2-Iodo-N-(4-nitrophenyl)benzamide reveals that molecules are linked into sheets of large rings through a combination of N-H···O and C-H···O hydrogen bonds. nih.gov It is conceivable that this compound could form similar or even more complex supramolecular architectures, potentially leading to the development of new functional materials such as liquid crystals or porous organic frameworks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Iodo-N-(4-isopropyl-benzyl)-benzamide, and what methodological challenges arise during its synthesis?

- Methodology : The compound is typically synthesized via coupling reactions between 2-iodobenzoic acid derivatives and substituted benzylamines. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used as coupling agents in dichloromethane, followed by purification via flash column chromatography (40% ethyl acetate/hexane) . Challenges include low yields due to steric hindrance from the isopropyl group and iodine’s electron-withdrawing effects. Optimization strategies include using high-purity reagents, temperature control (e.g., room temperature for 12–24 hours), and additives like HOBt (hydroxybenzotriazole) to enhance coupling efficiency .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodology : Multi-spectroscopic techniques are employed:

- NMR : and NMR (e.g., DMSO-d) identify aromatic protons (δ 7.2–8.0 ppm) and carbonyl signals (δ ~170 ppm). Discrepancies in splitting patterns may arise from hindered rotation of the benzamide group .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 366.9943) .

- X-ray crystallography : For crystalline samples, SHELX programs refine unit cell parameters (e.g., triclinic symmetry, Å, Å) and validate intermolecular interactions .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and what tools are used to analyze these interactions?

- Methodology : Crystal structures (e.g., triclinic ) reveal dimeric motifs stabilized by N–H···O and I···O interactions. Mercury CSD 2.0 visualizes packing patterns and calculates void volumes, while graph set analysis (Etter’s formalism) categorizes hydrogen-bonding motifs (e.g., chains, rings) . Advanced studies may use Cambridge Structural Database (CSD) queries to compare packing with analogs like 2-Iodo-N-(6-methyl-2-pyridyl)benzamide, which shows similar I···O interactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR?

- Methodology : Discrepancies often arise from dynamic effects (e.g., restricted rotation of the benzamide group) or polymorphism. Solutions include:

- Variable-temperature NMR : Cooling samples to –40°C slows rotation, simplifying splitting patterns .

- DFT calculations : Gaussian or ORCA software predicts optimized geometries and NMR chemical shifts to validate experimental data .

- PXRD : Powder X-ray diffraction distinguishes polymorphs by comparing experimental and simulated patterns .

Q. How can computational chemistry predict the bioactivity of this compound against viral proteases?

- Methodology : Molecular docking (e.g., AutoDock Vina) uses PLpro (papain-like protease) crystal structures (PDB: 3E9S) to assess binding. The benzamide moiety forms hydrogen bonds with Gln269 and Asp164, analogous to GRL0617, a known SARS-CoV-2 inhibitor. Free energy perturbation (FEP) calculations quantify binding cooperativity and guide substitutions (e.g., replacing iodine with bulkier halogens) .

Q. What are the limitations of using SHELXL for refining crystal structures of halogenated benzamides?

- Methodology : SHELXL struggles with disordered iodine atoms due to their high electron density. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.